Dielectric Constant Reduction at 10 GHz for 5G Flexible Laminates
PI films derived from BPADA (and thus accessible via its tetraacid precursor CAS 72066-79-6) exhibit a lower dielectric constant (Dk) at 10 GHz compared to those based on mono-ether ODPA dianhydride, a common alternative for flexible electronics . This difference arises from BPADA's dual-ether, isopropylidene-containing backbone, which increases free volume and reduces dipole density relative to ODPA-based polymers [1]. In a direct comparative study of PI films, the OH–BPADA system recorded a dielectric constant of 4.52 versus 4.78 for OH–ODPA, representing a ~5.4% reduction [2].
| Evidence Dimension | Dielectric constant (Dk) at 10 GHz for polyimide films |
|---|---|
| Target Compound Data | Dk = 4.52 (OH–BPADA PI film) |
| Comparator Or Baseline | Dk = 4.78 (OH–ODPA PI film) |
| Quantified Difference | ΔDk = −0.26 (−5.4% reduction vs. ODPA) |
| Conditions | Polyimide films; OH–BPADA and OH–ODPA series; measurement at 10 GHz |
Why This Matters
For 5G flexible copper clad laminate (FCCL) procurement, a Dk reduction of 0.26 at 10 GHz translates to measurably lower signal transmission loss, directly enabling higher-frequency circuit designs that ODPA-based films cannot match.
- [1] 高頻下介電常數與消散因子與聚醯亞胺分子結構之關係. National Taiwan University Thesis Repository, 2020. View Source
- [2] Table 1. Optical and Dielectric Properties, Water Absorption, and Contact Angle of PI Films — OH–BPADA vs. OH–ODPA. PMC, NIH. View Source
